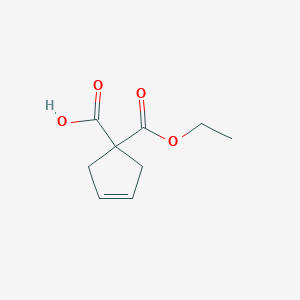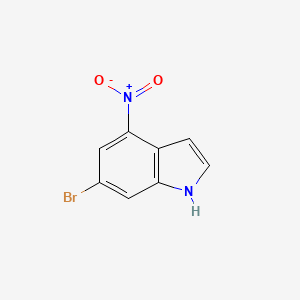
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid can be analyzed using various techniques, including spectroscopy, chromatography, and computational chemistry .Applications De Recherche Scientifique
-
Organic Synthesis
-
Pharmaceuticals
-
Agrochemicals
-
Synthesis of Novel Acid Derivatives of 1,4-Dihydropyridines
- Application : This compound is used to synthesize novel acid derivatives of 1,4-Dihydropyridines .
- Method of Application : The synthesis is achieved via the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives .
- Results : The synthesized compounds show excellent resistance against various microbes and the activity increased 2−3 folds after the introduction of acid groups .
-
Suzuki–Miyaura Coupling
- Application : This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method of Application : The specific methods of application would depend on the particular Suzuki–Miyaura coupling process .
- Results : The specific outcomes would depend on the particular Suzuki–Miyaura coupling process .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application : This compound can be used in the catalytic protodeboronation of pinacol boronic esters .
- Method of Application : The specific methods of application would depend on the particular catalytic protodeboronation process .
- Results : The specific outcomes would depend on the particular catalytic protodeboronation process .
-
Synthesis of Fluorescent Metal-Organic Frameworks (MOFs)
- Application : This compound is used in the synthesis of fluorescent MOFs .
- Method of Application : The synthesis is achieved via a standard Suzuki–Miyaura reaction between 1,3,6,8-tetrabromopyrene and (4-(ethoxycarbonyl)phenyl)boronic acid .
- Results : The synthesized MOFs can respond to small guest molecules .
-
Inhibition of a DYRK1-family Kinase in Candida Albicans
- Application : A small molecule produced by Lactobacillus species, which includes “1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid”, can block Candida albicans filamentation by inhibiting a DYRK1-family kinase .
- Method of Application : The specific methods of application would depend on the particular experimental setup .
- Results : The compound can prevent the yeast-to-filament transition in C. albicans through inhibition of Yak1 .
Orientations Futures
Propriétés
IUPAC Name |
1-ethoxycarbonylcyclopent-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h3-4H,2,5-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWCZWMZNRZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid | |
CAS RN |
76910-08-2 |
Source


|
| Record name | 1-(ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)






